N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-13-4-5-14(2)19(10-13)25-20(29)12-30-22-21-18(15(3)26-27-22)11-24-28(21)17-8-6-16(23)7-9-17/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEABGMYPBLAGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20FN5OS
- Molecular Weight : 421.49 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been shown to inhibit enzymes like xanthine oxidase, which plays a role in uric acid production. This suggests potential applications in treating gout and hyperuricemia .
- Anticancer Activity : Pyrazole derivatives are being investigated for their anticancer properties. In vitro studies have demonstrated that some compounds can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Study on Breast Cancer Cells : A study tested various pyrazole compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity, with enhanced effects noted when combined with doxorubicin .
Antifungal Activity
Research has demonstrated that certain pyrazole carboxamides possess notable antifungal properties. For example:
- In Vitro Assays : Compounds were evaluated against several phytopathogenic fungi, showing moderate to excellent inhibitory activity. One compound outperformed the standard antifungal agent boscalid .
Data Summary Table
| Activity Type | Compound Tested | Target/Effect | Outcome |
|---|---|---|---|
| Anticancer | Various pyrazole derivatives (including the compound) | MCF-7 and MDA-MB-231 cells | Significant cytotoxicity observed |
| Antifungal | Pyrazole carboxamides | Phytopathogenic fungi | Moderate to excellent inhibition |
| Enzyme Inhibition | Pyrazole derivatives | Xanthine oxidase | IC50 values indicating moderate activity |
Case Studies
-
Combination Therapy in Cancer Treatment :
- Researchers assessed the effectiveness of combining this compound with doxorubicin in breast cancer models. The study concluded that this combination could enhance therapeutic efficacy while reducing dosages of conventional drugs.
-
Antifungal Efficacy Evaluation :
- A series of pyrazole derivatives were synthesized and tested against various fungal strains. The results indicated that some compounds exhibited superior antifungal activity compared to established treatments, suggesting their potential as new antifungal agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or nitriles under reflux in polar aprotic solvents (e.g., DMF) .
Thioacetamide Linkage : Thiol-alkylation using mercaptoacetic acid derivatives, often catalyzed by bases like K₂CO₃ in THF or DCM .
Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorophenyl and dimethylphenyl groups .
- Optimization : Critical parameters include temperature (60–120°C), solvent polarity, and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyridazine and aryl substituents. Aromatic proton splitting patterns distinguish ortho/meta/para positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) and detects synthetic intermediates .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts, using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., JAK2, EGFR) .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Controlled Variables : Standardize assay conditions (cell passage number, serum concentration, incubation time) to minimize variability .
- Dose-Response Validation : Replicate experiments with independent synthetic batches to rule out impurity effects .
- Structural Confirmation : Re-analyze compound integrity via X-ray crystallography or 2D NMR (NOESY, HSQC) to confirm stereochemistry .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Substituent Scanning : Systematically modify the fluorophenyl, pyridazine, or thioacetamide moieties and compare bioactivity .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Q. How can reaction yields be improved during large-scale synthesis?
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and scalability .
- Catalyst Screening : Test Pd/XPhos systems for cross-coupling steps to reduce catalyst loading and improve turnover .
Q. What in vitro models are suitable for pharmacokinetic (PK) profiling?
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS to estimate metabolic stability .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp values) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
